14-Methyl-N-(2-phenylethyl)pentadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Methyl-N-(2-phenylethyl)pentadecanamide is a chemical compound with the molecular formula C24H41NO. It is known for its unique structure, which includes a phenylethyl group attached to a long aliphatic chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Methyl-N-(2-phenylethyl)pentadecanamide typically involves the reaction of 14-methylpentadecanoic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
14-Methyl-N-(2-phenylethyl)pentadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
14-Methyl-N-(2-phenylethyl)pentadecanamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 14-Methyl-N-(2-phenylethyl)pentadecanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenylethyl)pentadecanamide
- 14-Methylpentadecanoic acid
- 2-Phenylethylamine
Uniqueness
14-Methyl-N-(2-phenylethyl)pentadecanamide is unique due to the presence of both a phenylethyl group and a long aliphatic chain, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
921607-17-2 |
---|---|
Molecular Formula |
C24H41NO |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
14-methyl-N-(2-phenylethyl)pentadecanamide |
InChI |
InChI=1S/C24H41NO/c1-22(2)16-12-9-7-5-3-4-6-8-10-15-19-24(26)25-21-20-23-17-13-11-14-18-23/h11,13-14,17-18,22H,3-10,12,15-16,19-21H2,1-2H3,(H,25,26) |
InChI Key |
BUNUSACZSZGNPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.